N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure comprises a bromonitrophenyl group and a dimethylbenzoxazolylphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of a bromophenyl compound to introduce the nitro group. This is followed by a condensation reaction with a benzoxazole derivative under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound’s nitro and bromine groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The benzoxazole moiety contributes to its stability and enhances its binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE: shares similarities with other bromonitrophenyl and benzoxazole derivatives.
2-Pyrrolidone: Another compound with a similar structural framework, used in various industrial applications.
Uniqueness
- The unique combination of bromonitrophenyl and dimethylbenzoxazolylphenyl groups in (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE imparts distinct chemical properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H16BrN3O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16BrN3O3/c1-13-8-19-21(9-14(13)2)29-22(25-19)16-4-3-5-17(11-16)24-12-15-6-7-18(23)20(10-15)26(27)28/h3-12H,1-2H3 |
InChI Key |
QRERIJVREQDAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.